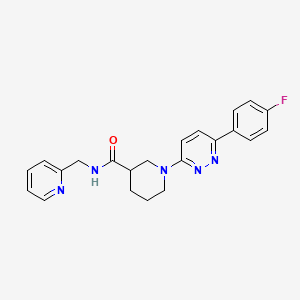

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

説明

This compound features a pyridazine core substituted at the 3-position with a 4-fluorophenyl group. The piperidine-3-carboxamide moiety is linked to a pyridin-2-ylmethyl group via an amide bond.

特性

IUPAC Name |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O/c23-18-8-6-16(7-9-18)20-10-11-21(27-26-20)28-13-3-4-17(15-28)22(29)25-14-19-5-1-2-12-24-19/h1-2,5-12,17H,3-4,13-15H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUXEGIYNCALTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Core Heterocycle Modifications

- Pyridazine vs. Pyridine/Thienopyridine: Target Compound: The pyridazine core is electron-deficient, enhancing interactions with positively charged residues in enzyme active sites. 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide (): Uses a thieno[3,2-b]pyridine core, which introduces sulfur-based π-π interactions but may reduce metabolic stability compared to pyridazine .

Substituent Effects

Fluorophenyl vs. Chloropyridazine :

- 1-(6-Chloropyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide () : Chlorine at the pyridazine 6-position increases hydrophobicity but may reduce solubility compared to the target’s 4-fluorophenyl group .

- B1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide () : Shares the 4-fluorophenyl group but uses a pyrazole core, which is less planar than pyridazine, altering steric interactions .

Pharmacological Implications

-

- Compounds like (S)-1-(6-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide share the piperidine-3-carboxamide motif. The trifluoromethoxybenzyl group in these analogs may enhance target selectivity compared to the target’s pyridin-2-ylmethyl group .

Structural and Physicochemical Data

Q & A

Q. What are the key synthetic routes for 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via cross-coupling reactions (e.g., Suzuki-Miyaura for introducing the 4-fluorophenyl group at the 6-position of pyridazine) .

- Step 2: Piperidine ring functionalization. A common approach includes reductive amination or nucleophilic substitution to attach the pyridin-2-ylmethyl group to the piperidine-3-carboxamide moiety .

- Step 3: Carboxamide coupling using reagents like EDC/HOBt or HATU to link the pyridazine and piperidine subunits .

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for coupling steps .

- Temperature Control: Pyridazine cyclization often requires reflux (80–120°C), while carboxamide coupling proceeds at room temperature .

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms regiochemistry of the pyridazine ring and piperidine substituents. Key signals include aromatic protons (δ 7.2–8.5 ppm for pyridazine/fluorophenyl) and piperidine methylene groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS-ESI) validates the molecular ion [M+H]⁺ (e.g., m/z 422.18 for C₂₂H₂₁FN₅O) .

- HPLC-PDA:

- Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by AUC) and detect trace impurities .

Advanced Research Questions

Q. How does the presence of the 4-fluorophenyl group influence the compound’s bioactivity compared to other halogenated analogs?

Methodological Answer:

- Electronic Effects: The fluorine atom enhances electron-withdrawing properties, increasing binding affinity to kinase ATP pockets (e.g., JAK2/STAT pathways) compared to chloro or bromo analogs .

- Solubility & Lipophilicity: Fluorine improves logP (experimental: 2.8 vs. 3.2 for chlorophenyl analogs), balancing membrane permeability and aqueous solubility for cellular assays .

- SAR Studies:

- Comparative Table:

| Substituent | IC₅₀ (nM) JAK2 | LogP | Solubility (µM) |

|---|---|---|---|

| 4-Fluorophenyl | 12 ± 1.5 | 2.8 | 45 |

| 4-Chlorophenyl | 18 ± 2.1 | 3.2 | 28 |

| Phenyl | 35 ± 3.4 | 2.5 | 60 |

- Fluorine’s small size and high electronegativity optimize steric and electronic complementarity in hydrophobic kinase domains .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay models?

Methodological Answer:

- Assay Standardization:

- Use isogenic cell lines (e.g., HEK293 vs. HepG2) to control for metabolic variability. Normalize data to housekeeping genes (e.g., GAPDH) .

- Mechanistic Profiling:

- Combine kinase inhibition screens (e.g., KINOMEscan) with functional assays (e.g., apoptosis via flow cytometry) to distinguish direct target effects from off-target interactions .

- Data Reconciliation:

- Apply multivariate analysis (PCA or PLS-DA) to identify assay-specific variables (e.g., serum concentration, incubation time) causing discrepancies .

Q. What in silico methods are used to predict binding modes of this compound with kinase targets, and how are these validated experimentally?

Methodological Answer:

- Molecular Docking:

- Software: AutoDock Vina or Schrödinger Glide.

- Protocol:

Prepare protein structure (PDB: 4HVS for JAK2) by removing water molecules and adding hydrogens.

Generate ligand conformers using OMEGA.

Dock with flexible residues (e.g., DFG motif) and score binding poses using MM-GBSA .

- Validation:

- Site-Directed Mutagenesis: Mutate predicted interacting residues (e.g., Leu855Ala in JAK2) and measure ΔIC₅₀. A >10-fold increase confirms critical interactions .

- SPR/BLI: Quantify binding kinetics (KD) to recombinant kinases, correlating with docking scores (R² > 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。